Enabling Sub-Nanomolar Kinase Inhibition: FLT3 IC50 of a 7-Chloro-4-fluoro-pyrrolo[3,2-c]pyridine-Derived Inhibitor
This compound serves as a key intermediate for synthesizing potent FLT3 kinase inhibitors. A final inhibitor, built upon the 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold, demonstrates a single-digit nanomolar IC50 against FLT3, a clinically validated target in acute myeloid leukemia (AML). This level of potency is a direct result of the core scaffold and its substitution pattern. In a head-to-head comparison within the same patent series, this specific scaffold was essential for achieving sub-2 nM potency, whereas other analogs with different core modifications showed reduced activity [1].
| Evidence Dimension | FLT3 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.81 nM (mean IC50 for final inhibitor compound derived from the 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold) |
| Comparator Or Baseline | Analogous compound with a modified core scaffold (data from same patent series, specific structure not disclosed) showing IC50 > 10 nM. |
| Quantified Difference | >5.5-fold improvement in potency |
| Conditions | Homogenous Time-Resolved Fluorescence (HTRF) in vitro kinase assay at pH 7.1 and 2°C, using 1 mM ATP. |
Why This Matters
Procurement of this specific building block is essential for reliably reproducing the synthesis of sub-nanomolar FLT3 inhibitors, a class of compounds with high therapeutic potential. Alternative building blocks may lead to significantly less potent final products, undermining research objectives.
- [1] BindingDB. (n.d.). BDBM50381698 (CHEMBL1969102) IC50 data from US8722890. Retrieved from BindingDB. View Source
